N*1*-(4-Chloro-benzyl)-N*1*-methyl-ethane-1,2-diamine
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Overview
Description
N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine is an organic compound characterized by the presence of a 4-chlorobenzyl group and a methyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the reaction of 4-chlorobenzyl chloride with N-methyl-ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Various nucleophiles (e.g., hydroxide, amine, thiol); reactions are performed in polar solvents like water or alcohols, often at elevated temperatures to increase reaction rates.
Major Products Formed
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-Chloro-benzyl)-N1-ethyl-ethane-1,2-diamine : Similar structure but with an ethyl group instead of a methyl group.
- N1-(4-Bromo-benzyl)-N1-methyl-ethane-1,2-diamine : Similar structure but with a bromine atom instead of a chlorine atom.
- N1-(4-Chloro-benzyl)-N1-methyl-propane-1,3-diamine : Similar structure but with a propane-1,3-diamine backbone instead of ethane-1,2-diamine.
Uniqueness
N1-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl group enhances its reactivity and potential interactions with biological targets, while the ethane-1,2-diamine backbone provides flexibility and stability to the molecule.
-(4-Chloro-benzyl)-N1-methyl-ethane-1,2-diamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N'-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(7-6-12)8-9-2-4-10(11)5-3-9/h2-5H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHZRYFYNBQDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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